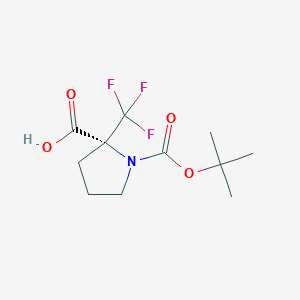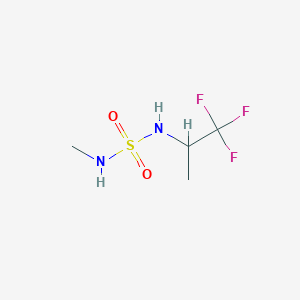
2,2,2-Trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H7F3N4O
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 5-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds .
Applications De Recherche Scientifique
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with active sites on proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trifluoro-N’-(piperazin-2-ylidene)acetohydrazide
- 2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide
- 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide
Uniqueness
2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for specialized applications .
Propriétés
Formule moléculaire |
C7H7F3N4O |
|---|---|
Poids moléculaire |
220.15 g/mol |
Nom IUPAC |
2,2,2-trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide |
InChI |
InChI=1S/C7H7F3N4O/c1-4-2-12-5(3-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15) |
Clé InChI |
PNNQEEOVIWUSMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C=N1)NNC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-Oxo-3-[4-(trifluoromethyl)phenyl]propyl]thiobenzaldehyde](/img/structure/B13102334.png)
![2-Butyl-4-chloro-5-[(4-methoxyphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13102335.png)











